OXALYL MONOGUANYLHYDRAZIDE OXALYL MONOGUANYLHYDRAZIDE
Brand Name: Vulcanchem
CAS No.: 89797-67-1
VCID: VC3827437
InChI: InChI=1S/C3H6N4O3/c4-3(5)7-6-1(8)2(9)10/h(H,6,8)(H,9,10)(H4,4,5,7)
SMILES: C(=O)(C(=O)O)NN=C(N)N
Molecular Formula: C3H6N4O3
Molecular Weight: 146.11 g/mol

OXALYL MONOGUANYLHYDRAZIDE

CAS No.: 89797-67-1

Cat. No.: VC3827437

Molecular Formula: C3H6N4O3

Molecular Weight: 146.11 g/mol

* For research use only. Not for human or veterinary use.

OXALYL MONOGUANYLHYDRAZIDE - 89797-67-1

Specification

CAS No. 89797-67-1
Molecular Formula C3H6N4O3
Molecular Weight 146.11 g/mol
IUPAC Name 2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid
Standard InChI InChI=1S/C3H6N4O3/c4-3(5)7-6-1(8)2(9)10/h(H,6,8)(H,9,10)(H4,4,5,7)
Standard InChI Key MZTBSNRMAPZWRT-UHFFFAOYSA-N
SMILES C(=O)(C(=O)O)NN=C(N)N
Canonical SMILES C(=O)(C(=O)O)NN=C(N)N

Introduction

Chemical Identity and Structural Characteristics

Oxalyl monoguanylhydrazide, systematically named 2-(2-carbamimidoylhydrazinyl)-2-oxoacetic acid, belongs to the class of hydrazide derivatives. Its structure features a guanidine group bonded to a hydrazine moiety, which is further linked to an oxalic acid backbone . This arrangement enables dual reactivity: the hydrazine group participates in condensation reactions, while the guanidine moiety facilitates metal coordination .

Key Identifiers:

PropertyValueSource
CAS Registry Number89797-67-1
Molecular FormulaC3H6N4O3\text{C}_3\text{H}_6\text{N}_4\text{O}_3
Molecular Weight146.1 g/mol
SynonymsNSC 81670; Oxalic acid, 2-amidinohydrazide

The compound’s crystalline nature and poor solubility profile suggest strong intermolecular hydrogen bonding, a hypothesis supported by its high estimated density of 1.6467 g/cm³ . Its refractive index (1.8010) and predicted pKa (1.84±0.20) further underscore its polar character .

Synthesis and Manufacturing

Oxalyl monoguanylhydrazide is synthesized via a reaction between aminoguanidine bicarbonate and ethyl chlorooxoacetate, yielding a product with up to 97% purity . This method involves nucleophilic substitution, where the amino group of aminoguanidine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, followed by dehydrohalogenation.

Optimization Parameters:

  • Temperature: Room temperature to 50°C

  • Solvent: Aqueous or ethanol medium

  • Yield: ~70–80% after recrystallization

Alternative pathways include the condensation of oxalic acid derivatives with guanylhydrazine, though these methods are less efficient . Industrial-scale production by suppliers like Dayang Chem (Hangzhou) Co., Ltd., and Thermo Scientific Chemicals emphasizes cost-effective scaling while maintaining assay purity ≥98% .

Physical and Chemical Properties

Solubility and Stability:

  • Water Solubility: Poor in cold water; moderate in hot water

  • Organic Solvents: Insoluble in ethanol, acetone, and dichloromethane

  • Thermal Stability: Decomposes above 200°C without melting

The compound’s stability under ambient conditions necessitates storage in dry, ventilated environments away from incompatible materials like strong oxidizers .

Applications in Industry and Research

Pharmaceutical Intermediates

Oxalyl monoguanylhydrazide serves as a precursor in synthesizing antiviral agents, including ribavirin impurities, highlighting its role in quality control for drug manufacturing . Its ability to form stable hydrazones makes it valuable for prodrug development .

Coordination Chemistry

As a polydentate ligand, the compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for catalytic and magnetic properties . For example:

Cu2++C3H6N4O3[Cu(C3H5N4O3)2]2++2H+\text{Cu}^{2+} + \text{C}_3\text{H}_6\text{N}_4\text{O}_3 \rightarrow [\text{Cu}(\text{C}_3\text{H}_5\text{N}_4\text{O}_3)_2]^{2+} + 2\text{H}^+

Such complexes are explored in wastewater treatment for heavy metal sequestration .

Agrochemicals and Dyestuffs

In agrochemicals, it acts as a growth regulator, while in dyestuffs, it modifies chromophore stability . Suppliers like Zibo Hangyu Biotechnology market it for these niche applications .

Comparative Analysis with Related Hydrazides

CompoundMolecular FormulaKey Properties
OxalyldihydrazideC2H6N4O2\text{C}_2\text{H}_6\text{N}_4\text{O}_2Colorless solid; used in polymer curing
GuanylhydrazineCH6N4\text{CH}_6\text{N}_4Bioactive; inhibits nitric oxide synthase
HydrazineN2H4\text{N}_2\text{H}_4Reducing agent; high toxicity

Oxalyl monoguanylhydrazide distinguishes itself through its bifunctional reactivity, enabling applications inaccessible to simpler hydrazides .

SupplierPurityPackagingPrice Range
Thermo Scientific Chemicals97%100 g containers$200–$300
Dayang Chem (Hangzhou) Co., Ltd.98%1 kg drums$150–$200/kg
Chemlyte Solutions99%Grams to kilogramsCustom pricing

Demand is driven by pharmaceutical R&D, with Asia-Pacific regions dominating production .

Future Research Directions

  • Reactivity Studies: Elucidate its role in multicomponent reactions for heterocycle synthesis.

  • Biological Activity: Screen for antimicrobial or anticancer properties.

  • Coordination Polymers: Explore MOFs (Metal-Organic Frameworks) for gas storage .

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